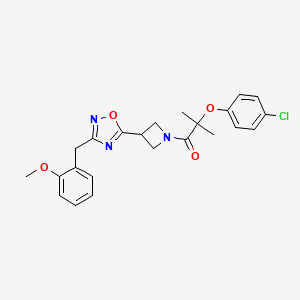

2-(4-Chlorophenoxy)-1-(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-methylpropan-1-one

Description

Properties

IUPAC Name |

2-(4-chlorophenoxy)-1-[3-[3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-2-methylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClN3O4/c1-23(2,30-18-10-8-17(24)9-11-18)22(28)27-13-16(14-27)21-25-20(26-31-21)12-15-6-4-5-7-19(15)29-3/h4-11,16H,12-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEEWDMYZXNDRJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N1CC(C1)C2=NC(=NO2)CC3=CC=CC=C3OC)OC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-Chlorophenoxy)-1-(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-methylpropan-1-one , with the CAS number 1396888-78-0, is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its anticancer properties, antimicrobial effects, and molecular interactions.

The molecular formula of the compound is , with a molecular weight of 441.9 g/mol. Its structural features include a chlorophenoxy group and an oxadiazole moiety, which are often associated with biological activity.

| Property | Value |

|---|---|

| CAS Number | 1396888-78-0 |

| Molecular Formula | C23H24ClN3O4 |

| Molecular Weight | 441.9 g/mol |

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to the one . For instance, derivatives featuring oxadiazole linkages have shown significant activity against various cancer cell lines. In a study assessing compounds based on oxadiazole structures, one derivative demonstrated a percent growth inhibition (PGI) of 65.12% against SNB-19 cells at a concentration of 10 µM .

Case Study: Anticancer Evaluation

In a comparative study involving several cancer cell lines, compounds structurally related to our target compound were evaluated for their cytotoxic effects. The results indicated that modifications in the oxadiazole and aryl groups significantly influenced their anticancer efficacy. The study employed molecular docking techniques to analyze binding affinities with tubulin, suggesting that these compounds could effectively disrupt microtubule dynamics .

Antimicrobial Activity

The antimicrobial properties of similar compounds have also been explored. For example, derivatives containing the chlorophenoxy group have shown varying degrees of activity against both Gram-positive and Gram-negative bacteria. A related compound exhibited strong inhibition against biofilms formed by Staphylococcus aureus and Escherichia coli, indicating potential as an antimicrobial agent .

Table: Antimicrobial Activity Overview

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Related Chlorophenoxy Compound | Staphylococcus aureus | 6 mg/ml |

| Related Chlorophenoxy Compound | Escherichia coli | 6 mg/ml |

The biological activity of the compound is likely influenced by its ability to interact with specific molecular targets within cells. Studies employing molecular docking techniques have suggested that the oxadiazole moiety facilitates interactions with critical proteins involved in cell proliferation and apoptosis pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Azetidine/Oxadiazole Motifs

The compound shares structural homology with azetidine-containing molecules reported in crystallographic and pharmacological studies:

Key Observations:

- Azetidine Ring Flexibility vs. Rigidity : The azetidine ring in the target compound is substituted with a 1,2,4-oxadiazole group, which imposes steric constraints compared to the azetidin-2-one in . This difference may alter solubility and metabolic stability .

- Substituent Effects: The 4-chlorophenoxy group distinguishes the compound from halogenated aryl derivatives in , which exhibit anticancer activity.

- Oxadiazole vs. Isoxazolidine : The 1,2,4-oxadiazole core (target compound) is more electron-deficient than the isoxazolidine in , which may influence hydrogen-bonding interactions in biological systems .

Pharmacological and Physicochemical Comparisons

- Antifungal Potential: The 2-methoxybenzyl group resembles substituents in azole antifungals (e.g., fluconazole in ). However, the absence of a triazole or imidazole ring in the target compound may reduce cytochrome P450 binding, a common mechanism for antifungal activity .

- Kinase Inhibition: Azetidine-oxadiazole hybrids are explored as kinase inhibitors due to their ability to occupy hydrophobic pockets. The 4-chlorophenoxy group may mimic ATP-competitive inhibitors, similar to tyrosine kinase inhibitors (TKIs) .

- Synthetic Challenges : The compound’s complexity (e.g., stereochemistry at the azetidine ring) may pose synthesis hurdles compared to simpler analogs like Methylclonazepam (), which lacks fused heterocycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.